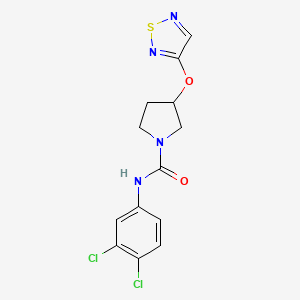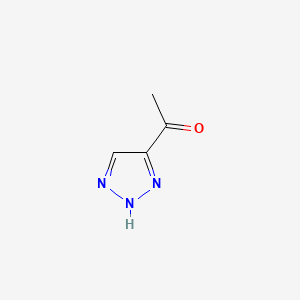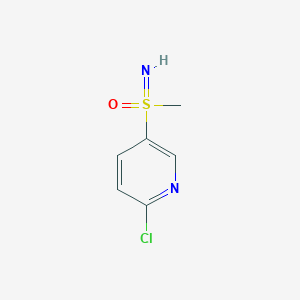![molecular formula C16H13ClF3NO2S B2646481 2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339097-86-8](/img/structure/B2646481.png)
2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a sulfinyl group (-SO-), an acetamide group (-NHCOCH3), a trifluoromethyl group (-CF3), and a chlorobenzyl group (C6H4-CH2-Cl). These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfinyl, acetamide, trifluoromethyl, and chlorobenzyl groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the sulfinyl group could potentially be reduced to a sulfide or oxidized to a sulfonyl group. The acetamide group could undergo hydrolysis to form an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfinyl and acetamide groups could make the compound soluble in polar solvents. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of α,β-Unsaturated Esters and Weinreb Amides
Research demonstrates the use of trifluoromethylphenyl sulfones in the Julia–Kocienski olefination of aldehydes to afford α,β-unsaturated esters and Weinreb amides with high E stereoselectivities. This process highlights the significant role of these compounds in creating stereoselectively enriched molecules, which are crucial in various chemical syntheses and potential drug development processes (Alonso et al., 2008).
Preparation of Difluoromethylene Functionalized Sulfones
Another study outlines the synthesis of sulfonates and sulfones starting from bromodifluoroacetate or acetamide, showcasing the versatility of such compounds in generating a variety of functional groups. This work provides a foundation for further modifications and applications in medicinal chemistry and materials science (Yang & Burton, 1992).
Antimicrobial Studies of N-substituted Sulfanilamide Derivatives
Investigations into sulfanilamide derivatives reveal their potential antimicrobial applications. Through synthesis and characterization, including crystal structure analysis, researchers have explored the antimicrobial activities of these compounds against various bacterial and fungal strains. Such studies underscore the importance of sulfonamide derivatives in developing new antimicrobial agents (Lahtinen et al., 2014).
Sulfinyl-Mediated Stereoselective Chemical Reactions
Research on sulfinyl trichloroacetamides showcases their application in stereoselective Overman rearrangements and Diels-Alder cycloadditions. These reactions are pivotal for constructing complex molecular architectures, demonstrating the significant role of sulfinyl compounds in organic synthesis (Colomer et al., 2012).
Synthesis and Antimicrobial Evaluation of Novel Derivatives
The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications highlights the utility of sulfonamide and sulfoxide derivatives in the development of new therapeutic agents. Such compounds show promising results in in vitro antibacterial and antifungal activity tests, indicating their potential in medical applications (Darwish et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2S/c17-13-6-4-11(5-7-13)9-24(23)10-15(22)21-14-3-1-2-12(8-14)16(18,19)20/h1-8H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBJNUQZZDZLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CS(=O)CC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)ethanamine](/img/structure/B2646398.png)
![N-(2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646399.png)
![N-(2,5-difluorophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2646400.png)
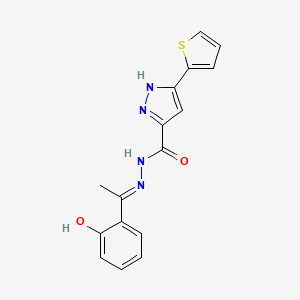
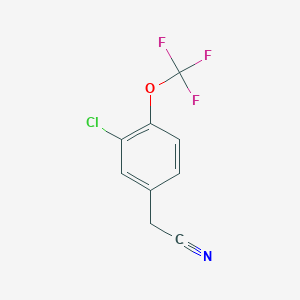
![Methyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2646403.png)

